
N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C31H33N5O7S and its molecular weight is 619.69. The purity is usually 95%.
BenchChem offers high-quality N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Agents
Research on trimethoxybenzamides and related compounds has revealed their potential as cytotoxic agents against cancer cell lines. For example, novel functionalized 1,4-dimethylcarbazole derivatives containing trimethoxybenzamido-ureido or N-trimethoxyphenyl)ureido groups have shown potent antiproliferative activity against leukemia and KB cell lines, likely through the inhibition of tubulin polymerization (Panno et al., 2014). This suggests potential research applications in the development of new anticancer drugs.
Antimicrobial Activity
Compounds synthesized from indole derivatives have demonstrated moderate inhibitory activity against fungi such as Candida albicans compared to reference controls like clotrimazole (Ramadan et al., 2019). This indicates that similar compounds could be researched for their antimicrobial properties, offering a new avenue for the development of antifungal agents.
Antioxidant Properties
The synthesis and evaluation of novel compounds, including those derived from triazole and thiadiazine structures, have shown significant antioxidant abilities in assays, sometimes surpassing established antioxidants like ascorbic acid (Shakir et al., 2017). This suggests the compound could be explored for its antioxidant properties, contributing to research on oxidative stress and related diseases.
Anti-inflammatory Applications
New derivatives of 1,2,4-triazole and thiadiazole have been synthesized and tested for anti-inflammatory activity, showing potential therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013). Such research underscores the possibility of using related compounds in the study and treatment of inflammation and immune response.
Tubulin Polymerization Inhibition
Research into arylthioindoles, which bear structural resemblance to the compound , has found that certain derivatives are potent inhibitors of tubulin polymerization and exhibit significant antitumor activity (De Martino et al., 2006). This points to potential applications in cancer research, particularly in the development of chemotherapeutic agents.
特性
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O7S/c1-39-21-10-11-24(40-2)23(16-21)36-27(17-32-30(38)20-14-25(41-3)29(43-5)26(15-20)42-4)33-34-31(36)44-18-28(37)35-13-12-19-8-6-7-9-22(19)35/h6-11,14-16H,12-13,17-18H2,1-5H3,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBHEXFPRFVOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

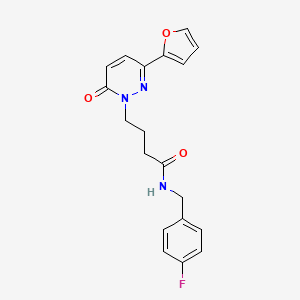
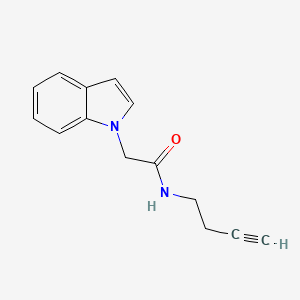
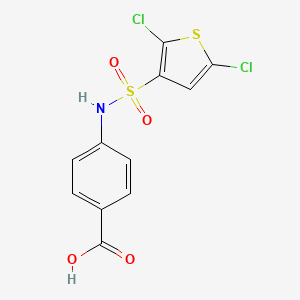

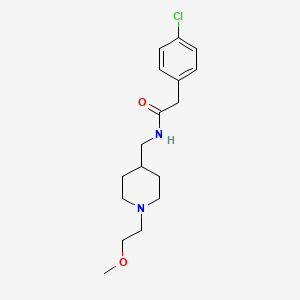
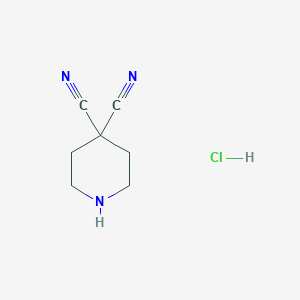
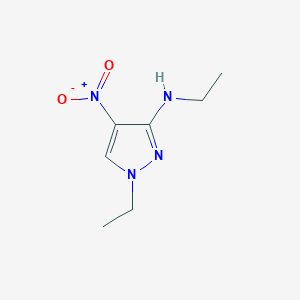
![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)
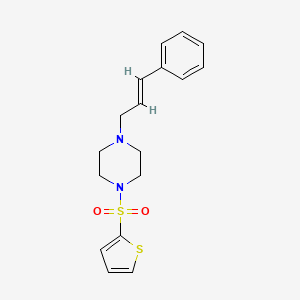
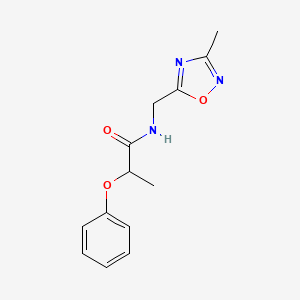
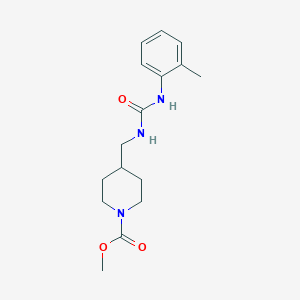
![2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine](/img/structure/B2699990.png)
![2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2699991.png)
![N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2699993.png)